Liquiritin apioside

Vue d'ensemble

Description

CGS 20625 est un composé synthétique connu pour ses propriétés anxiolytiques et anticonvulsivantes. Il est structurellement distinct des benzodiazépines mais présente des effets similaires, ce qui en fait un anxiolytique non benzodiazépinique. CGS 20625 est un modulateur allostérique positif de plusieurs récepteurs de l'acide gamma-aminobutyrique de type A, en particulier ceux contenant des sous-unités gamma1 .

Méthodes De Préparation

La synthèse du CGS 20625 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrazolopyridine. Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du composé souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies synthétiques pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

CGS 20625 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement ses propriétés pharmacologiques.

Réduction : Cette réaction peut convertir certains groupes fonctionnels en leurs formes réduites, affectant l'activité du composé.

Applications de la recherche scientifique

CGS 20625 a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans les études impliquant les récepteurs de l'acide gamma-aminobutyrique de type A.

Biologie : Les chercheurs utilisent CGS 20625 pour étudier les effets de la modulation de l'acide gamma-aminobutyrique sur l'activité neuronale.

Médecine : Les propriétés anxiolytiques et anticonvulsivantes du composé en font un outil précieux dans les études précliniques pour des applications thérapeutiques potentielles.

Industrie : CGS 20625 est utilisé dans le développement de nouveaux médicaments anxiolytiques et anticonvulsivants

Mécanisme d'action

CGS 20625 exerce ses effets en se liant au site benzodiazépinique des récepteurs de l'acide gamma-aminobutyrique de type A. Cette liaison améliore la réponse du récepteur à l'acide gamma-aminobutyrique, conduisant à une augmentation de la neurotransmission inhibitrice. La puissance du composé est particulièrement prononcée au niveau des récepteurs contenant des sous-unités gamma1, qui sont fortement exprimées dans l'amygdale centrale .

Applications De Recherche Scientifique

Antitussive Effects

Liquiritin apioside has been extensively studied for its antitussive properties. Research indicates that it significantly suppresses cough responses induced by inhalation of irritants like capsaicin in animal models. The mechanism appears to involve modulation of peripheral nerves, particularly affecting the superior laryngeal nerve, which plays a critical role in cough reflexes . This suggests potential clinical applications in treating chronic cough conditions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound, particularly in the context of inflammatory bowel disease (IBD). In experimental models, this compound alleviated colonic inflammation and associated depressive symptoms by regulating gut microbiota and promoting a balance between T helper 17 and regulatory T cells . The compound reduced pro-inflammatory cytokine levels and enhanced the production of short-chain fatty acids in inflamed tissues, indicating its potential as a therapeutic agent for IBD .

Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly in models of ischemia/reperfusion injury. Studies show that it can reduce brain damage by modulating apoptosis-related proteins such as Bcl-xL and Bcl-2, thereby decreasing infarct size following cerebral artery occlusion . These findings suggest that this compound may be a candidate for developing treatments for stroke and other neurodegenerative conditions.

Respiratory Health

In addition to its antitussive effects, this compound has shown promise in protecting against chronic obstructive pulmonary disease (COPD) by mitigating epithelial injuries caused by cigarette smoke exposure. It has been found to inhibit pulmonary inflammation and improve lung function in experimental models . This positions this compound as a potential therapeutic agent for respiratory diseases associated with inflammation.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various in vitro studies. It exhibits significant free radical scavenging activity, which can contribute to its protective effects against oxidative stress-related diseases . The compound's ability to enhance dermal and epidermal properties further supports its use in cosmetic applications aimed at improving skin health.

Quality Control Marker

This compound is also recognized as a candidate index for quality control in licorice products. Its presence is used to assess the quality of licorice extracts and differentiate between raw and processed forms . This application underscores the importance of this compound not only in pharmacological contexts but also in ensuring the integrity of herbal products.

Summary Table of Applications

Case Studies and Research Findings

- Cough Suppression Study : A study involving conscious guinea pigs demonstrated that systemic administration of this compound significantly blunted cough responses to irritants like capsaicin, suggesting its utility as a cough suppressant in clinical settings .

- Inflammatory Bowel Disease : In a controlled experiment on mice with dextran sulfate sodium-induced colitis, treatment with this compound improved symptoms and normalized immune cell ratios, indicating its potential as a dietary supplement for IBD management .

- Neuroprotection : Research on ischemia/reperfusion injury models showed that pretreatment with this compound reduced brain damage by regulating apoptosis-related pathways, highlighting its therapeutic potential for stroke patients .

Mécanisme D'action

CGS 20625 exerts its effects by binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. The compound’s potency is particularly pronounced at receptors containing gamma1 subunits, which are highly expressed in the central amygdala .

Comparaison Avec Des Composés Similaires

CGS 20625 est unique dans sa structure et son profil pharmacologique par rapport à d'autres composés anxiolytiques. Les composés similaires comprennent :

Benzodiazépines : Bien que structurellement différentes, les benzodiazépines modulent également les récepteurs de l'acide gamma-aminobutyrique de type A, mais ont souvent des effets sédatifs et relaxants musculaires.

Anxiolytiques non benzodiazépiniques : Des composés comme le zolpidem et le zaleplon partagent certaines propriétés pharmacologiques avec CGS 20625, mais diffèrent par leur sélectivité des sous-types de récepteurs et leurs effets cliniques

Activité Biologique

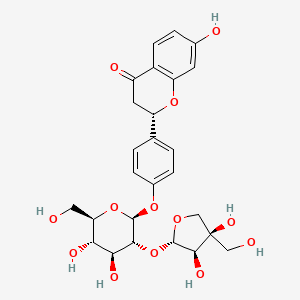

Liquiritin apioside, a flavonoid glycoside derived from licorice root (Glycyrrhiza uralensis), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent studies.

Chemical Structure and Properties

This compound is characterized by its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterpart, liquiritin. Its chemical formula is C₁₈H₁₈O₇, and it features a flavonoid backbone that is known for various biological activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. In silico studies have indicated strong binding affinities to various enzymes involved in oxidative stress pathways, suggesting its potential as a protective agent against oxidative damage .

2. Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharides (LPS), indicating its role as an anti-inflammatory agent .

3. Anticancer Potential

This compound has been reported to induce cytotoxic effects in several cancer cell lines, including HSC-2 and HSC-3, with IC50 values indicating significant potency . The compound appears to trigger apoptosis through caspase activation, leading to cell death in cancerous cells .

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HSC-2 | 33.7 ± 2.5 | Apoptosis via caspase activation |

| HSC-3 | Not specified | Induction of cell death |

4. Neuroprotective Effects

This compound has shown promise as a neuroprotective agent in models of neurodegenerative diseases. Studies indicate that it may enhance neuronal survival and function by modulating neuroinflammatory pathways and promoting neuronal growth factor signaling .

Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that at concentrations above 50 μg/mL, the compound significantly reduced cell viability, particularly in the absence of LPS stimulation .

Study 2: Inflammatory Response Modulation

In another study, this compound was tested on RAW 264.7 macrophages under inflammatory conditions induced by LPS. The findings showed that at lower concentrations (≤ 25 μg/mL), this compound did not adversely affect cell viability but inhibited inflammatory cytokine production .

This compound's biological activities are attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals helps mitigate oxidative stress.

- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Apoptotic Pathways : Induction of apoptosis in cancer cells is facilitated through caspase activation and mitochondrial pathway modulation.

Propriétés

IUPAC Name |

2-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-9-19-20(31)21(32)22(39-25-23(33)26(34,10-28)11-35-25)24(38-19)36-14-4-1-12(2-5-14)17-8-16(30)15-6-3-13(29)7-18(15)37-17/h1-7,17,19-25,27-29,31-34H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVKHUHJWDMWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74639-14-8 | |

| Record name | Liquiritin apioside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.